molecular formula C10H11N5O4 B13807612 Acetamide,N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)-

Acetamide,N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)-

Cat. No.: B13807612
M. Wt: 265.23 g/mol
InChI Key: PGUBNJBASQBRMV-UHFFFAOYSA-N
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Description

Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.22544 g/mol. This compound is known for its unique structure, which includes a pteridine ring system, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- typically involves the reaction of appropriate pteridine derivatives with acetamide under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pteridine ring system.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridine compounds.

Scientific Research Applications

Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-2,4,6-trioxo-5H-pteridin-7-yl)acetamide
  • N-(3-((3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

What sets Acetamide, N-(1,2,3,4,5,6-hexahydro-1,3-dimethyl-2,4,6-trioxo-7-pteridinyl)- apart from similar compounds is its specific pteridine ring structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

N-(1,3-dimethyl-2,4,6-trioxo-5H-pteridin-7-yl)acetamide

InChI

InChI=1S/C10H11N5O4/c1-4(16)11-6-8(17)12-5-7(13-6)14(2)10(19)15(3)9(5)18/h1-3H3,(H,12,17)(H,11,13,16)

InChI Key

PGUBNJBASQBRMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O

Origin of Product

United States

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